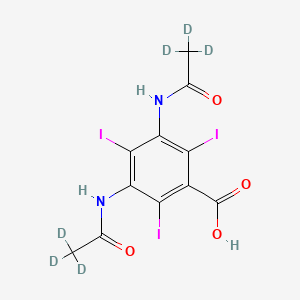

Amidotrizoic Acid-d6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Amidotrizoic Acid-d6 is a biochemical used for proteomics research . It is also known as Diatrizoic acid . It is the labelled analogue of Amidotrizoic Acid and could be used in assistant diagnosis as a density gradient reagent for blood cell separation .

Synthesis Analysis

A one-pot protocol for the synthesis of triiodosubstituted aromatic (benzoic) acids, radiopaque analogues of amidotrizoic acid, has been reported . The study used I2/AgNO as an effective iodinating reagent and suitably substituted 3 methoxybenzoic acid derivatives as appropriate targets for iodination .Molecular Structure Analysis

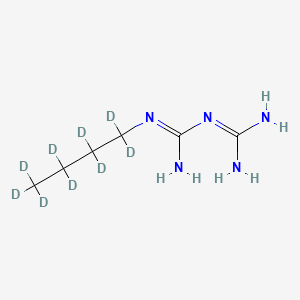

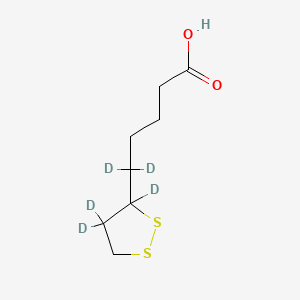

The molecular formula of Amidotrizoic Acid-d6 is C11H3D6I3N2O4 . The molecular weight is 619.95 .Wissenschaftliche Forschungsanwendungen

Effect on Algal Growth : Amidotrizoic Acid-d6, in its sodium form (sodium amidotrizoate), has been shown to influence the growth and content of primary metabolites in the green alga Chlorella vulgaris. At certain concentrations, it suppressed cell number, chlorophyll, total carotenoids, and monosaccharides, suggesting it might possess anti-auxin activity, similar to triiodonezoic acid (TIBA) (Pietryczuk et al., 2010).

Tracking Urban Groundwater Contamination : Amidotrizoic Acid-d6, used as an iodinated X-ray contrast medium, has been detected in urban groundwater, indicating sewer leaks as a major entrance pathway. This study found amidotrizoic acid frequently in groundwater samples, highlighting its potential use as a tracer in urban water management (Wolf et al., 2012).

Synthesis and Hemostatic Activity : New amide derivatives involving amidotrizoic acid have been synthesized and evaluated for their hemostatic activity. These compounds showed promising results in clotting tests and could potentially be used in medical applications (Banach et al., 2022).

Anaphylactoid Reactions and Medical Applications : Amidotrizoic acid has been reported to cause anaphylactoid reactions during medical procedures like cholecystectomy. This highlights its impact on patient health during diagnostic and therapeutic procedures (Ishiyama et al., 1992).

Analysis in Water Samples : The compound has been analyzed in water samples, indicating its presence and concentration in environmental studies. This application is significant for monitoring water quality and contamination levels (Sacher et al., 2005).

Wirkmechanismus

Target of Action

Amidotrizoic Acid-d6, also known as Diatrizoate, is primarily used as an X-ray contrast medium . It is used in a variety of diagnostic imaging methods, including angiography, urography, cholangiography, computed tomography, hysterosalpingography, and retrograde pyelography . It can also be used for imaging the gastrointestinal tract in patients allergic to barium .

Mode of Action

Amidotrizoic Acid-d6 is an iodine-containing X-ray contrast agent . It contains iodine, which is known to be particularly electron-dense and effectively scatters or stops X-rays . Depending on how the agent is administered, it localizes or builds up in certain areas of the body. The resulting high level of iodine allows the X-rays to create a “picture” of the area .

Biochemical Pathways

It is known that the compound’s iodine content plays a crucial role in its function as a contrast agent . The iodine atoms in the compound scatter or stop X-rays, allowing for clear imaging of the area of interest .

Pharmacokinetics

It is known that the compound is minimally absorbed from the intestines and excreted into the urinary bladder . Due to its high osmolarity, it can draw water from the surrounding tissues into the intestines, potentially causing dehydration in individuals with already small plasma volumes, such as infants .

Result of Action

The primary result of Amidotrizoic Acid-d6’s action is the creation of clear, detailed images of the body’s internal structures during X-ray imaging . The areas of the body in which the radiopaque agent localizes will appear white on the X-ray film, creating a contrast that helps doctors see any special conditions that may exist in that organ or part of the body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Amidotrizoic Acid-d6. For instance, the compound’s effectiveness as a contrast agent can be affected by the patient’s hydration status, as dehydration can increase the compound’s osmotic effect . Additionally, Amidotrizoic Acid-d6 is classified as an environmental contaminant , indicating that it can persist in the environment after use and potentially impact environmental health.

Safety and Hazards

According to the safety data sheet, Amidotrizoic Acid-d6 should be handled with care to avoid dust formation and inhalation . In case of skin contact, it should be washed off with soap and plenty of water . If swallowed, mouth should be rinsed with water . It’s not classified as a hazardous substance or mixture .

Zukünftige Richtungen

While specific future directions for Amidotrizoic Acid-d6 are not mentioned in the sources, it’s worth noting that iodine-containing compounds like Amidotrizoic Acid-d6 continue to be of interest in the field of proteomics research and medical imaging . As such, future research may continue to explore its potential applications and improve upon its synthesis methods .

Eigenschaften

IUPAC Name |

2,4,6-triiodo-3,5-bis[(2,2,2-trideuterioacetyl)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9I3N2O4/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18/h1-2H3,(H,15,17)(H,16,18)(H,19,20)/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPYQUNUQOZFHG-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C([2H])([2H])[2H])I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9I3N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-d9-[(4-nitrophenyl)sulfonyl]amino]propyl]carbamic Acid tert-Butyl Ester](/img/structure/B563701.png)

![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine](/img/structure/B563702.png)

![7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride](/img/no-structure.png)